molecular formula C14H21ClN4O2 B1322142 Tert-butyl 4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate CAS No. 939986-76-2

Tert-butyl 4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate

Cat. No.: B1322142
CAS No.: 939986-76-2
M. Wt: 312.79 g/mol
InChI Key: XLZGMUJBIFJFDO-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate is a chemical compound with the molecular formula C14H21ClN4O2. It is known for its applications in various fields of scientific research, particularly in chemistry and biology. The compound features a tert-butyl group, a piperidine ring, and a chloropyrimidine moiety, making it a versatile molecule for synthetic and analytical purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Chloropyrimidine Moiety: The chloropyrimidine group is introduced via a nucleophilic substitution reaction, where a suitable chloropyrimidine derivative reacts with the piperidine ring.

    Attachment of the Tert-butyl Group: The tert-butyl group is attached to the piperidine ring through a carbamate formation reaction, often using tert-butyl chloroformate as the reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the chloropyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Tert-butyl 4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for treating diseases.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets. The chloropyrimidine moiety can bind to enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
  • Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
  • Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate is unique due to the presence of the chloropyrimidine moiety, which imparts distinct chemical and biological properties. This makes it particularly valuable in research focused on pyrimidine-based compounds and their applications.

Biological Activity

Tert-butyl 4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and the mechanisms underlying its effects, supported by data tables and relevant case studies.

Compound Overview

  • Molecular Formula : C14H21ClN4O2
  • Molecular Weight : 312.79 g/mol
  • CAS Number : 939986-76-2

This compound features a tert-butyl group, a piperidine ring, and a chloropyrimidine moiety, which contribute to its diverse biological applications.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Ring : Cyclization reactions using suitable precursors.
  • Introduction of the Chloropyrimidine Moiety : Nucleophilic substitution reactions with chloropyrimidine derivatives.
  • Attachment of the Tert-butyl Group : Carbamate formation using tert-butyl chloroformate.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The chloropyrimidine moiety is particularly notable for its potential to modulate enzyme activity, while the piperidine ring enhances binding affinity.

Enzyme Inhibition

Recent studies have shown that this compound exhibits inhibitory effects on various enzymes:

Enzyme IC50 (μM) Reference
COX-20.04 ± 0.09
BCL6<20

These findings suggest that the compound may be beneficial in treating conditions related to inflammation and certain cancers.

Case Studies

  • Anti-inflammatory Activity :
    A study demonstrated that similar pyrimidine derivatives exhibited significant anti-inflammatory effects by suppressing COX-2 activity. The tested compounds showed IC50 values comparable to standard drugs like celecoxib, indicating potential therapeutic applications for inflammation-related diseases .
  • Cancer Research :
    In vivo studies involving BCL6 inhibition revealed that modifications to the piperidine structure could enhance potency and pharmacokinetic profiles. The compound was part of a series aimed at developing effective inhibitors for diffuse large B-cell lymphoma (DLBCL), showcasing its relevance in oncology research .

Structure-Activity Relationship (SAR)

The presence of the chloropyrimidine group is critical for enhancing biological activity. Modifications to this moiety can lead to variations in potency and selectivity:

Modification Effect on Activity
Substituents on the pyrimidine ringIncreased binding affinity
Variations in piperidine stereochemistryAltered degradation potential

Properties

IUPAC Name

tert-butyl 4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)19-6-4-10(5-7-19)18-12-8-11(15)16-9-17-12/h8-10H,4-7H2,1-3H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZGMUJBIFJFDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10624594
Record name tert-Butyl 4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939986-76-2
Record name 1,1-Dimethylethyl 4-[(6-chloro-4-pyrimidinyl)amino]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939986-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate
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Synthesis routes and methods

Procedure details

To a solution of 4,6-dichloro-pyrimidine (8.9 g, 59.7 mmol) and triethylamine (11 mL, 78.9 mmol) in 90 mL of DCM at 0° C., was added 4-amino-piperidine-1-carboxylic acid tert-butyl ester (4.89 g, 24.4 mmol). The mixture was stirred at room temperature for 3 days, concentrated under vacuum and purified by flash chromatography (eluent: 0 to 50% EtOAc in hexane with 0.1% triethylamine) to afford 3.09 g (40%) of 17a.
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
4.89 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Yield
40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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